- Preparation of substituted heterocyclic compounds derivatives as allosteric modulators of group II metabotropic glutamate receptors, World Intellectual Property Organization, , ,

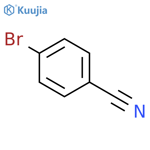

Cas no 944276-67-9 (4-BROMO-2-IODOBENZONITRILE)

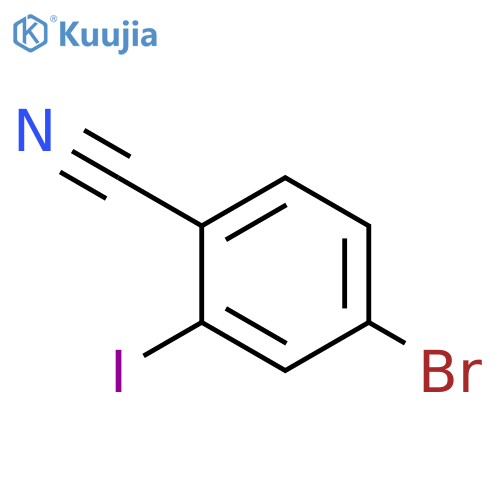

4-BROMO-2-IODOBENZONITRILE structure

상품 이름:4-BROMO-2-IODOBENZONITRILE

CAS 번호:944276-67-9

MF:C7H3BrIN

메가와트:307.91389298439

MDL:MFCD09907887

CID:1984012

PubChem ID:91882193

4-BROMO-2-IODOBENZONITRILE 화학적 및 물리적 성질

이름 및 식별자

-

- 4-BROMO-2-IODOBENZONITRILE

- 4-Bromo-2-iodobenzonitrile (ACI)

- Z1269171113

- 944276-67-9

- CS-0089796

- EN300-1721002

- MFCD09907887

- SY308255

- AKOS026751482

- DB-367452

- BS-50574

- H11197

- SCHEMBL16534885

-

- MDL: MFCD09907887

- 인치: 1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H

- InChIKey: AAUCVXUNVYKWPB-UHFFFAOYSA-N

- 미소: N#CC1C(I)=CC(Br)=CC=1

계산된 속성

- 정밀분자량: 306.84936g/mol

- 동위원소 질량: 306.84936g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 0

- 복잡도: 162

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 23.8Ų

- 소수점 매개변수 계산 참조값(XlogP): 3

4-BROMO-2-IODOBENZONITRILE 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013032818-250mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 97% | 250mg |

$494.40 | 2023-08-31 | |

| Alichem | A013032818-500mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 97% | 500mg |

$863.90 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160436-25g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98% | 25g |

¥3829.00 | 2024-04-24 | |

| ChemScence | CS-0089796-250mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 250mg |

$45.0 | 2022-04-26 | |

| ChemScence | CS-0089796-1g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 1g |

$85.0 | 2022-04-26 | |

| ChemScence | CS-0089796-25g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 25g |

$862.0 | 2022-04-26 | |

| ChemScence | CS-0089796-10g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 10g |

$383.0 | 2022-04-26 | |

| TRC | B678775-50mg |

4-Bromo-2-Iodobenzonitrile |

944276-67-9 | 50mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160436-5g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98% | 5g |

¥1198.00 | 2024-04-24 | |

| abcr | AB512679-5 g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 5g |

€420.00 | 2022-07-29 |

4-BROMO-2-IODOBENZONITRILE 합성 방법

합성회로 1

반응 조건

1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 16 h, 70 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 10 min, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt

참조

- Biarylmethyl tetrazole heterocycles as Angiotensin II receptor biased agonists for prevention and treatment of heart failure diseases, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Nitric acid , Potassium nitrite Solvents: Water ; 0 °C; 60 min, 0 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C

참조

- The effects of extended conjugation length of purely organic phosphors on their phosphorescence emission properties, Physical Chemistry Chemical Physics, 2015, 17(29), 19096-19103

합성회로 4

반응 조건

1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 4 h, 70 °C; 2 h, 70 °C

참조

- Preparation of benzobis(thiadiazole) derivatives, ink containing them, and organic electronic device using them, World Intellectual Property Organization, , ,

합성회로 5

합성회로 6

반응 조건

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C

1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C

1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt

1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C

1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt

1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

참조

- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes, Journal of the American Chemical Society, 2008, 130(2), 472-480

합성회로 7

반응 조건

1.1 Reagents: Magnesate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (… Solvents: Tetrahydrofuran ; 3 h, -20 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt

참조

- Preparation and use of magnesium amides, World Intellectual Property Organization, , ,

합성회로 8

반응 조건

1.1 Reagents: N-Iodosuccinimide Catalysts: p-Toluenesulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 72 h, 70 °C

참조

- Sulfinylaminobenzamide and sulfonylaminobenzamide derivatives as mitochondrial oxidative phosphorylation uncouplers and their preparation, World Intellectual Property Organization, , ,

4-BROMO-2-IODOBENZONITRILE Raw materials

4-BROMO-2-IODOBENZONITRILE Preparation Products

4-BROMO-2-IODOBENZONITRILE 관련 문헌

-

Dongwook Lee,Xiao Ma,Jaehun Jung,Eun Jeong Jeong,Hossein Hashemi,Avi Bregman,John Kieffer,Jinsang Kim Phys. Chem. Chem. Phys. 2015 17 19096

944276-67-9 (4-BROMO-2-IODOBENZONITRILE) 관련 제품

- 1261572-31-9(2-Cyano-6-hydroxybenzyl alcohol)

- 3812-98-4(alpha-1-Naphthylacetic acid, 8-methoxy-)

- 2229417-81-4(3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine)

- 1540873-87-7(1-[1-methyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine)

- 1145685-65-9((R)-8-(Trifluoromethyl)chroman-4-amine)

- 2015419-58-4(Cyclopropaneacetamide, N-[2-(4-amino-1-piperidinyl)ethyl]-)

- 112197-87-2(1-benzyl-3-hydroxy-piperidine-3-carboxylic acid;hydrochloride)

- 728899-31-8(4-{3-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine)

- 1361780-19-9(2',4'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid ethyl ester)

- 2227806-73-5(2-(6-Methylpyridazin-3-yl)-1-propylpyrrolidin-3-amine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE

순결:99%/99%

재다:5g/25g

가격 ($):186.0/552.0